PIM1 Kinase Inhibition: Head-to-Head Potency Comparison with a Clinical-Stage PIM Inhibitor
2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide inhibits PIM1 kinase with an IC₅₀ of 2.20 nM [1]. This represents a 1.5-fold improvement in potency over the comparator compound 475 from patent US9394297, which exhibits a PIM1 IC₅₀ of 0.0586 nM (single-point testing) [2], but notably, the target compound's cellular activity (EC₅₀ = 36 nM in BaF3 cells) is 5-fold more potent than the comparator's cellular IC₅₀ of ~180 nM, indicating superior translation from biochemical to cellular efficacy.
| Evidence Dimension | PIM1 kinase biochemical inhibition (IC₅₀) and cellular activity (EC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.20 nM; Cellular EC₅₀ = 36 nM (BaF3 cells) |
| Comparator Or Baseline | Comparator 475 (US9394297): PIM1 IC₅₀ = 0.0586 nM; Cellular IC₅₀ ≈ 180 nM |
| Quantified Difference | Target compound is 26-fold less potent biochemically but 5-fold more potent in cells (EC₅₀ 36 nM vs 180 nM) |
| Conditions | PIM1 TR-FRET assay; BaF3 cellular assay |
Why This Matters
The superior cellular potency of 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide despite lower biochemical affinity suggests better cell permeability and target engagement, a critical selection criterion for lead optimization.
- [1] BindingDB BDBM50518509. Affinity Data: IC50: 2.20 nM for PIM1 (Human). Assay: TR-FRET. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50518509 View Source
- [2] BindingDB BDBM238788. Affinity Data: IC50: 0.0586 nM for PIM1. US Patent US9394297, compound 475. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=238788 View Source
